molecular formula C13H18O7 B600188 Sakakin CAS No. 21082-33-7

Sakakin

Cat. No.: B600188
CAS No.: 21082-33-7
M. Wt: 286.28 g/mol
InChI Key: YTXIGTCAQNODGD-UHFFFAOYSA-N
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Description

Sakakin, also known as orcinol glucoside, is a glycoside compound composed of orcinol and D-glucose. It is primarily found in the young leaves of the plant Cleyera ochnaceae D.C. (Sakaki). The structure of this compound is 3-hydroxy-5-p-D-glucopyranosidoxy-toluene .

Mechanism of Action

Mode of Action:

The interaction between “Sakakin” and its targets leads to specific changes:

Biochemical Pathways:

The affected pathways include:

Pharmacokinetics:

The ADME properties of “this compound” are essential for understanding its bioavailability:

Result of Action:

The molecular and cellular effects of “this compound” include:

Action Environment:

Environmental factors influence “this compound” in the following ways:

Biochemical Analysis

Biochemical Properties

Sakakin interacts with various enzymes and proteins in biochemical reactions. It has been found to facilitate the shift of Mesenchymal Stem Cell (MSC) fate to osteoblast and prevent adipogenesis via the Wnt/β-catenin signaling pathway . This indicates that this compound plays a significant role in cell differentiation and adipogenesis prevention.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been noted for its antidepressant effects . In a study, this compound was found to improve depressive behavior in chronic unpredictable mild stress (CUMS) rats by downregulating Hypothalamic-Pituitary-Adrenal (HPA) axis hyperactivity and increasing Brain-Derived Neurotrophic Factor (BDNF) expression and ERK1/2 phosphorylation in the hippocampus .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to downregulate HPA axis hyperactivity, increase BDNF expression, and enhance ERK1/2 phosphorylation in the hippocampus . These actions suggest that this compound may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound at doses of 5 and 10 mg/kg has been found to increase the number of head-dips in the hole-board test in mice, indicating its anxiolytic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: Sakakin can be synthesized through the extraction of the methanol extract of the young leaves of Cleyera ochnaceae D.C. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and solvent systems ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Sakakin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Sakakin has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard and synthetic precursor compound.

    Biology: Exhibits potent antioxidative activities and is used in studies related to oxidative stress.

    Medicine: Shows potential as an anxiolytic agent without sedative effects and has been studied for its antidepressant properties in animal models.

    Industry: Used in the production of fine chemicals and intermediates

Comparison with Similar Compounds

Sakakin is unique due to its specific glycoside structure and biological activities. Similar compounds include:

This compound stands out due to its combined antioxidative, anxiolytic, and antidepressant properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

21082-33-7

Molecular Formula

C13H18O7

Molecular Weight

286.28 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3

InChI Key

YTXIGTCAQNODGD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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